molecular formula C20H22N2O4 B2791372 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 2034559-31-2

1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No. B2791372
CAS RN: 2034559-31-2
M. Wt: 354.406
InChI Key: CMTVPCKXFPVNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, also known as BPDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPDU is a urea derivative that belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a potential treatment for depression and anxiety disorders. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Another area of research has been the potential use of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This makes it a potential candidate for further research in this area.

Mechanism Of Action

The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to exhibit neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of serotonin on various physiological processes. However, one of the limitations of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea. One area of research could be to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Another area of research could be to investigate its potential as a treatment for other neurodegenerative disorders such as Parkinson's disease. Additionally, further research could be conducted to investigate the exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, which could lead to the development of more effective treatments for depression and anxiety disorders.

Synthesis Methods

The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea involves the reaction of 2,4-dimethoxyphenyl isocyanate with 3-(benzofuran-2-yl)propylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-15-9-10-17(19(13-15)25-2)22-20(23)21-11-5-7-16-12-14-6-3-4-8-18(14)26-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVPCKXFPVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.